molecular formula C17H27IOS B024869 Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide CAS No. 110055-40-8

Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide

Cat. No.: B024869
CAS No.: 110055-40-8
M. Wt: 406.4 g/mol
InChI Key: WFVREAQRYRBXDW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CGS 21680 is a specific agonist for the adenosine A2A receptor subtype. It is commonly used in scientific research to study the effects of adenosine receptors on various physiological processes. The compound is typically presented as an organic hydrochloride salt and has a molecular weight of 536.0 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CGS 21680 involves multiple steps, starting from the appropriate purine derivatives. The key steps include the formation of the ribofuranosyluronamide moiety and the subsequent attachment of the phenylpropanoic acid group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of CGS 21680 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: CGS 21680 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs and derivatives of CGS 21680, which can be used for further research and development .

Scientific Research Applications

CGS 21680 is widely used in scientific research due to its specificity for the adenosine A2A receptor. Some of its applications include:

Mechanism of Action

CGS 21680 exerts its effects by selectively binding to and activating the adenosine A2A receptor. This activation leads to the modulation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The compound’s effects on neuronal transmission, respiration, and cardiac function are mediated through these pathways .

Comparison with Similar Compounds

Uniqueness of CGS 21680: CGS 21680 is unique due to its high specificity for the adenosine A2A receptor, making it a valuable tool for studying the physiological and pharmacological roles of this receptor subtype. Its selective activation of the A2A receptor allows for more targeted research compared to other adenosine receptor agonists .

Properties

CAS No.

110055-40-8

Molecular Formula

C17H27IOS

Molecular Weight

406.4 g/mol

IUPAC Name

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-dimethylsulfanium;iodide

InChI

InChI=1S/C17H27OS.HI/c1-19(2)14-13-17(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16,18H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1

InChI Key

WFVREAQRYRBXDW-UHFFFAOYSA-M

SMILES

C[S+](C)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-]

Canonical SMILES

C[S+](C)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-]

Synonyms

Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide

Origin of Product

United States

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